Methyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Methyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperidine ring. The molecule incorporates a 4-fluorophenyl group and a methyl ester functional group. The 6-hydroxy and 2-methyl substituents on the thiazolo-triazole moiety may influence solubility, metabolic stability, and binding interactions .
Properties
IUPAC Name |
methyl 1-[(4-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c1-11-21-19-24(22-11)17(25)16(28-19)15(12-3-5-14(20)6-4-12)23-9-7-13(8-10-23)18(26)27-2/h3-6,13,15,25H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLMOVWQPBJKIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC(CC4)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It contains a thiazole ring, which is found in many biologically active compounds. Thiazole derivatives have been known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom, which could influence its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
Methyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound with significant potential in pharmaceutical applications. Its unique molecular structure suggests various biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, supported by data tables and case studies.
Molecular Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 441.5 g/mol. The presence of a piperidine ring, thiazole, and triazole moieties contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H24FN5O3S |
| Molecular Weight | 441.5 g/mol |
| CAS Number | 869344-34-3 |
Biological Activity Overview
Recent studies have highlighted the biological activities associated with compounds similar to this compound. Key areas of investigation include:
1. Anti-inflammatory Effects
Research indicates that compounds with similar thiazole and triazole structures exhibit anti-inflammatory properties by inhibiting pathways such as the NLRP3 inflammasome. This mechanism is crucial in managing chronic inflammatory diseases.
2. Anticancer Potential
The compound's structural characteristics suggest potential interactions with biological targets involved in cancer cell proliferation. Studies have shown that related compounds can inhibit tumor growth in vitro and in vivo.
3. Antimicrobial Activity
Some derivatives have demonstrated antimicrobial properties against various pathogens, suggesting that this compound may also possess similar capabilities.
Case Study 1: Anti-inflammatory Activity
A study published in Bioorganic & Medicinal Chemistry investigated the anti-inflammatory effects of thiazole-containing compounds. The results indicated that these compounds significantly reduced pro-inflammatory cytokines in murine models of inflammation, demonstrating their potential as therapeutic agents for inflammatory diseases .
Case Study 2: Anticancer Efficacy
Another research article focused on the anticancer properties of triazole derivatives. The study found that specific derivatives inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways . This suggests that this compound may have similar effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-[(2-Ethyl-6-Hydroxy[1,3]Thiazolo[3,2-b][1,2,4]Triazol-5-yl)(3-Fluorophenyl)Methyl]-1-Piperazinecarboxylate ()
This compound shares the thiazolo[3,2-b][1,2,4]triazole core and fluorophenyl group with the target molecule but differs in key substituents:
- Aryl substitution : The fluorine atom is at the 3-position of the phenyl ring instead of the 4-position, which could impact molecular geometry and target binding.
- Core ring system : A piperazine ring replaces the piperidine, introducing an additional nitrogen atom that may enhance polarity and hydrogen-bonding capacity.
- Ester group : An ethyl ester is present instead of a methyl ester, affecting hydrolysis kinetics and bioavailability .
Benzoimidazole-Thiazole-Triazole Hybrids ()
Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) feature a benzoimidazole core linked to thiazole-triazole systems. While these lack the piperidine/piperazine moiety, they share the fluorophenyl group and demonstrate how aryl substitutions (e.g., 4-fluoro, 4-bromo) modulate electronic properties and binding.
Pyridine-Thiazole Derivatives ()
Compound 4-(4-methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile (6) highlights the role of thiazole rings in conjugation with pyrimidine and morpholine groups. Though structurally distinct, this compound underscores the importance of substituents like methylamino and morpholine in enhancing solubility and target affinity—features that could inform optimization of the target molecule’s piperidine ester .
Data Table: Structural and Functional Comparison
Research Implications and Limitations
The structural variations observed in these analogs highlight critical design considerations:
- Fluorophenyl positioning : The 4-fluoro vs. 3-fluoro substitution may influence steric and electronic interactions with hydrophobic binding pockets.
- Ester groups : Methyl esters typically hydrolyze faster than ethyl esters, affecting pharmacokinetics.
- Core rings : Piperidine (6-membered, one N) vs. piperazine (6-membered, two Ns) alters basicity and solubility.
However, the absence of direct biological data for the target compound in the provided evidence limits functional comparisons. Further studies should prioritize synthesizing the target molecule and evaluating its activity against relevant benchmarks.
Q & A
Q. What are the critical steps and parameters for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Formation of the thiazolo-triazole core : Achieved via cyclization reactions under controlled temperatures (60–80°C) and solvents like dimethylformamide (DMF) or chloroform .
- Introduction of the 4-fluorophenyl group : Typically via nucleophilic substitution or coupling reactions, requiring catalysts such as triethylamine .
- Piperidine ring functionalization : Carboxylation at the 4-position using ethyl chloroformate or similar reagents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating the final product .
Key Parameters :
| Step | Solvent | Catalyst | Temperature | Yield Optimization Strategy |
|---|---|---|---|---|
| Core formation | DMF/Chloroform | Triethylamine | 70°C | Slow addition of reagents |
| Fluorophenyl coupling | DCM | Pd(PPh₃)₄ | Room temp | Argon atmosphere |
| Piperidine modification | THF | NaH | 0–5°C | Precise stoichiometry |
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., hydroxy group at δ 10–12 ppm, piperidine carbons at δ 40–60 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 458.15) .
- Infrared (IR) Spectroscopy : Peaks at 1700–1720 cm⁻¹ (ester C=O) and 3200–3400 cm⁻¹ (hydroxy O-H) .
Q. What initial biological assays are recommended for activity screening?
- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) using fluorometric assays, given structural analogs’ anti-inflammatory activity .
- Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli due to thiazole-triazole motifs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can low yields in the thiazolo-triazole core synthesis be resolved?
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
- Catalyst Screening : Test Lewis acids like ZnCl₂ for improved cyclization efficiency .
- Reaction Monitoring : Use TLC or in-situ IR to terminate reactions at intermediate stages .
Case Study : A 20% yield increase was achieved by switching from DMF to acetonitrile and adding ZnCl₂ (5 mol%) .
Q. How to address contradictions in reported biological activities (e.g., COX-2 vs. antimicrobial potency)?
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons across assays to identify selective activity thresholds .
- Structural Analog Testing : Synthesize derivatives lacking the 4-fluorophenyl group to isolate functional group contributions .
- Target Validation : Use siRNA knockdowns or CRISPR-edited cell lines to confirm target specificity .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent Variation : Modify the piperidine’s ester group (e.g., ethyl to benzyl) to assess hydrophobicity effects .
- Bioisosteric Replacement : Replace the hydroxy group with a methoxy or amine to study hydrogen bonding’s role .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
Q. How to computationally predict binding modes with biological targets?
- Molecular Docking : AutoDock Vina for preliminary binding poses (e.g., COX-2’s hydrophobic pocket) .
- Molecular Dynamics (MD) Simulations : GROMACS to assess stability of ligand-target complexes over 100 ns trajectories .
- Free Energy Calculations : MM-PBSA to rank binding affinities of derivatives .
Q. How to mitigate solubility issues in pharmacological assays?
- Co-Solvent Systems : Use 10% DMSO/PBS mixtures while ensuring <0.1% cytotoxicity .
- Prodrug Synthesis : Convert the ester to a water-soluble phosphate prodrug .
- Nanoformulation : Encapsulate in PEGylated liposomes for enhanced bioavailability .
Data Contradiction Analysis
- Example : Discrepancies in reported COX-2 IC₅₀ values (5 µM vs. 20 µM) may arise from assay conditions (e.g., enzyme source, substrate concentration). Validate using standardized kits (e.g., Cayman Chemical’s COX-2 Inhibitor Screening Kit) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
